molecular formula C9H9NO B2874358 3-(Hydroxymethyl)-4-methylbenzonitrile CAS No. 1261439-18-2

3-(Hydroxymethyl)-4-methylbenzonitrile

Cat. No.: B2874358
CAS No.: 1261439-18-2
M. Wt: 147.177
InChI Key: IRVYZWCLOFTTEB-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-4-methylbenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, featuring a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) attached to the benzene ring

Scientific Research Applications

3-(Hydroxymethyl)-4-methylbenzonitrile has several applications in scientific research:

  • **Chemistry

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-methylbenzyl alcohol with a suitable nitrile source under specific conditions

Industrial Production Methods

In an industrial setting, the production of 3-(Hydroxymethyl)-4-methylbenzonitrile may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-4-methylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The nitrile group can be reduced to form an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-4-methylbenzonitrile.

    Reduction: 3-(Hydroxymethyl)-4-methylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

3-(hydroxymethyl)-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4,11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVYZWCLOFTTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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